[4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate
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Overview
Description
[4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate is a chemical compound known for its unique structure and potential applications in various fields. This compound is characterized by the presence of a phenylpropan-2-yl group attached to a phenyl ring, which is further connected to a 2,4-dichlorophenoxyacetate moiety. It is often used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate typically involves the reaction of 4-(2-Phenylpropan-2-yl)phenol with 2,4-dichlorophenoxyacetic acid. The reaction is carried out in the presence of a suitable catalyst and under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent quality control measures to ensure consistency and purity. The reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
[4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction can produce alcohols or hydrocarbons. Substitution reactions can result in a variety of substituted phenoxyacetate derivatives .
Scientific Research Applications
[4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of [4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate involves its interaction with specific molecular targets and pathways. The compound is known to interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-(2-Phenylpropan-2-yl)phenol: A precursor in the synthesis of [4-(2-Phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate.
2,4-Dichlorophenoxyacetic acid: Another precursor used in the synthesis of the compound.
Phenoxyacetic acid derivatives: A class of compounds with similar structural features and chemical properties
Uniqueness
What sets this compound apart from similar compounds is its unique combination of a phenylpropan-2-yl group and a 2,4-dichlorophenoxyacetate moiety. This unique structure imparts distinctive chemical and biological properties, making it valuable for various applications in research and industry .
Properties
IUPAC Name |
[4-(2-phenylpropan-2-yl)phenyl] 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20Cl2O3/c1-23(2,16-6-4-3-5-7-16)17-8-11-19(12-9-17)28-22(26)15-27-21-13-10-18(24)14-20(21)25/h3-14H,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRWFCQXHNMJXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)COC3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20Cl2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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